4-Ethoxy-3'-sec-butyl-4'-benzyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene is an organic compound with the molecular formula C25H28N2O2 and a molecular weight of 388.5020 g/mol This compound is characterized by its azobenzene core, which is a common motif in organic chemistry known for its photochromic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling to form the azobenzene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS in the presence of light or heat to initiate free radical formation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene has diverse applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene involves the trans-cis isomerization of the azobenzene core upon exposure to light. This photoisomerization alters the molecular geometry and electronic properties, enabling the compound to interact with specific molecular targets and pathways. The molecular targets often include proteins and nucleic acids, where the compound can modulate their activity through light-induced conformational changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxy-3’-methyl-4’-benzyloxyazobenzene
- 4-Ethoxy-3’-ethyl-4’-benzyloxyazobenzene
- 4-Ethoxy-3’-tert-butyl-4’-benzyloxyazobenzene
Uniqueness
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to its methyl, ethyl, and tert-butyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable subject for comparative studies in photochromic and photochemical research .
Eigenschaften
CAS-Nummer |
88108-44-5 |
---|---|
Molekularformel |
C25H28N2O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(3-butan-2-yl-4-phenylmethoxyphenyl)-(4-ethoxyphenyl)diazene |
InChI |
InChI=1S/C25H28N2O2/c1-4-19(3)24-17-22(27-26-21-11-14-23(15-12-21)28-5-2)13-16-25(24)29-18-20-9-7-6-8-10-20/h6-17,19H,4-5,18H2,1-3H3 |
InChI-Schlüssel |
WFQPPLZCYSVFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)OCC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.